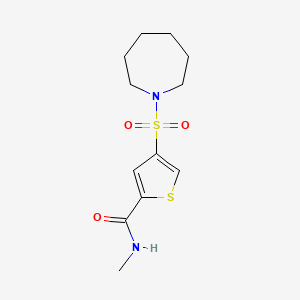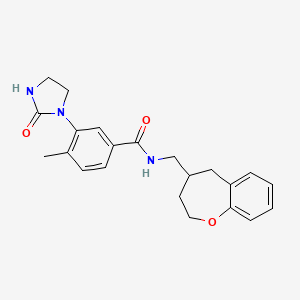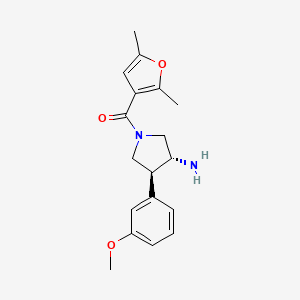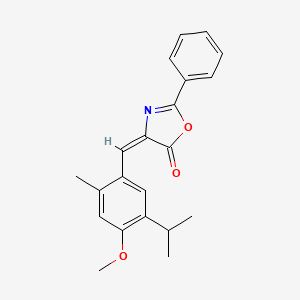![molecular formula C12H9N3S2 B5570512 N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5570512.png)
N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridines involves reactions starting from sulfanylpyridine derivatives, leading to the formation of novel pyrido[4',5':4,5]thieno[3,2-d]pyrimidines and other derivatives. These syntheses are characterized by their reactions with chloroacetones, ethyl chloroacetate, and other halogenated compounds, providing a variety of thieno[2,3-b]pyridine structures (Abdelhamid et al., 2008).
Molecular Structure Analysis
The molecular structures of these compounds are elucidated through elemental analysis and spectral data studies, including IR, NMR, and mass spectrometry. Such analyses confirm the presence of the thienyl and pyridinamine moieties in the core structure, indicating the successful synthesis of the desired compounds (Abdelhamid et al., 2008).
Chemical Reactions and Properties
Thieno[2,3-b]pyridines undergo various chemical reactions, including cyclizations and condensations with different reagents, leading to the formation of novel heterocyclic compounds. These reactions are often facilitated by the presence of catalytic agents and specific reaction conditions that promote the desired transformations (Abdelriheem et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structures, are determined through various analytical techniques. X-ray crystallography, for example, provides detailed insights into the crystalline structures of these compounds, elucidating their molecular conformations and intermolecular interactions (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties of thieno[2,3-b]pyridines, such as reactivity, stability, and electron distribution, are extensively studied through experimental and computational methods. These studies reveal the compounds' potential as intermediates in organic synthesis and their interactions with various reagents, highlighting their versatility in chemical reactions (Bhatia et al., 2013).
科学的研究の応用
Dynamic Tautomerism and Divalent N(I) Character
N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine and its analogs exhibit dynamic tautomerism and divalent N(I) character, as revealed by quantum chemical analysis. These compounds demonstrate a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen, highlighting their electron-donating properties. This characteristic underpins their utility in various applications, including as intermediates in the synthesis of therapeutically significant molecules (Bhatia, Malkhede, & Bharatam, 2013).
Synthesis of Thia-analogs and Antimicrobial Activities
The synthesis of thia-analogs, such as the thia-analog of angustidine and naucléfine, involves the condensation of related thienyl compounds, demonstrating the versatility of N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine derivatives in producing biologically active compounds. These synthesized compounds are explored for their potential antimicrobial activities, indicating their significance in the development of new antimicrobial agents (Shafiee & Rashidbaigi, 1977).
Polynuclear Heterocycles Synthesis
The chemical framework of N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine is instrumental in synthesizing polynuclear heterocycles, such as azolothienopyrimidines and thienothiazolopyrimidines. These compounds exhibit a wide range of biological activities, making them valuable in pharmaceutical research and development. The synthesis involves key intermediate steps that enable the formation of structurally diverse and biologically significant molecules (El-Gazzar, Hussein, & Aly, 2006).
Novel Anticancer Agents
Research into novel pyridine-thiazole hybrid molecules, incorporating N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine structures, has revealed significant anticancer potential. These compounds exhibit high antiproliferative activity against various tumor cell lines, including carcinomas of the colon, breast, lung, glioblastoma, and leukemia. The selective cytotoxic action towards cancer cells, as opposed to normal human cells, underscores the promise of these derivatives as prospective anticancer agents (Ivasechko et al., 2022).
Electrochromic Polymers Development
The thiadiazolo[3,4-c]pyridine derivative, a close analog to N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine, has been used to develop donor-acceptor-type electrochromic polymers with promising optical and electronic properties. These polymers exhibit fast-switching capabilities and high coloration efficiency, making them suitable for applications in smart windows, displays, and other electrochromic devices (Ming et al., 2015).
特性
IUPAC Name |
N-pyridin-3-yl-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S2/c1-3-9(7-13-5-1)14-12-15-10(8-17-12)11-4-2-6-16-11/h1-8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQAXDKOUKTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-thienyl)-1,3-thiazol-2-yl]-3-pyridinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)


![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)
![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)


![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)


![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)

![3-nitro-N'-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]benzohydrazide](/img/structure/B5570554.png)